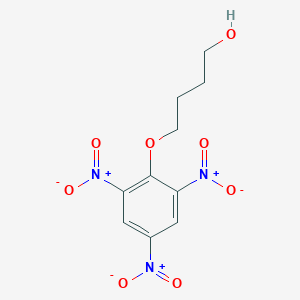
4-(2,4,6-Trinitrophenoxy)butan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,6-Trinitrophenoxy)butan-1-OL is an organic compound that belongs to the class of alcohols It features a butanol backbone with a 2,4,6-trinitrophenoxy group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trinitrophenoxy)butan-1-OL typically involves the nitration of phenol to form 2,4,6-trinitrophenol (picric acid), followed by the etherification of the trinitrophenol with 4-bromobutan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trinitrophenoxy)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium can be used.
Substitution: Nucleophiles like sodium alkoxides (RO-Na+) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,4,6-Trinitrophenoxy)butanal or 4-(2,4,6-Trinitrophenoxy)butanoic acid.
Reduction: Formation of 4-(2,4,6-Triaminophenoxy)butan-1-OL.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4,6-Trinitrophenoxy)butan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and chemicals, including explosives and dyes.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trinitrophenoxy)butan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Shares the trinitrophenoxy group but lacks the butanol backbone.
4-Nitrophenol: Contains a single nitro group and a phenol moiety.
Butan-1-ol: A simple alcohol with a butanol backbone but no nitro groups.
Uniqueness
4-(2,4,6-Trinitrophenoxy)butan-1-OL is unique due to the combination of its trinitrophenoxy group and butanol backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and potential for forming hydrogen bonds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63018-29-1 |
|---|---|
Molecular Formula |
C10H11N3O8 |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
4-(2,4,6-trinitrophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H11N3O8/c14-3-1-2-4-21-10-8(12(17)18)5-7(11(15)16)6-9(10)13(19)20/h5-6,14H,1-4H2 |
InChI Key |
NRZBGBMKRWJIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCCCO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)


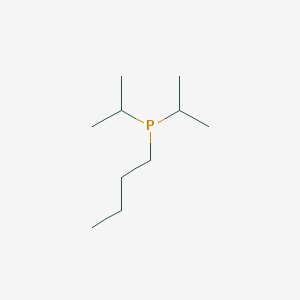
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

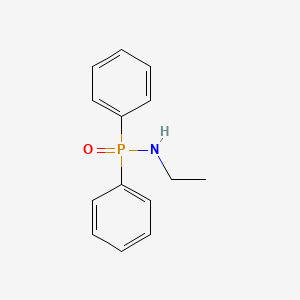
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
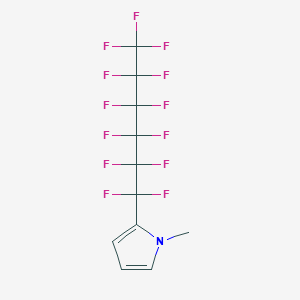
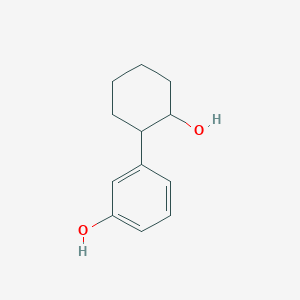
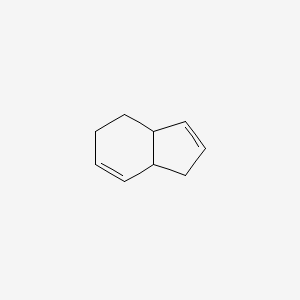
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
